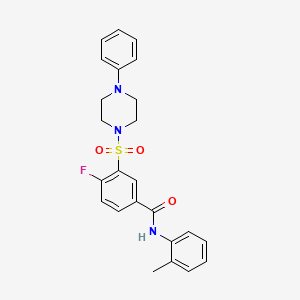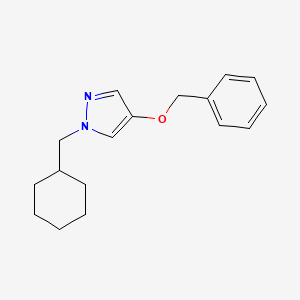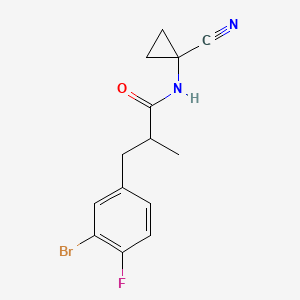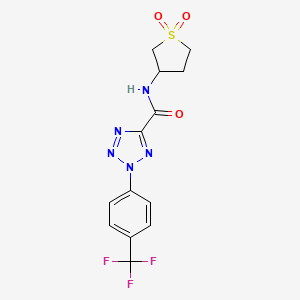
4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)-N-(o-tolyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)-N-(o-tolyl)benzamide, also known as FPB, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in medicinal chemistry. FPB belongs to the class of sulfonyl benzamide derivatives and has been found to exhibit a wide range of biological activities. In
Applications De Recherche Scientifique
Synthesis and Chemical Properties
4-Fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)-N-(o-tolyl)benzamide is part of a broader class of compounds explored for their diverse chemical and biological activities. Research has focused on the synthesis of related compounds, demonstrating the versatility of these molecules through various synthetic approaches. For instance, compounds similar to the target chemical have been synthesized through rapid and efficient methods, such as microwave heating, highlighting advances in the preparation of complex molecules (Menteşe et al., 2015). These synthetic strategies are pivotal in developing new pharmaceuticals and materials with specific properties.
Biological and Pharmacological Screening
A significant area of application for such compounds is in biological and pharmacological screenings, where their activity against various biological targets is assessed. Specific derivatives have been synthesized and evaluated for antimicrobial, anti-inflammatory, and anticancer activities, showcasing the potential of these molecules in therapeutic applications. For instance, novel fluoro-substituted benzothiazoles containing sulphonamido quinazolinyl imidazole structures were synthesized and screened for their biological activities, indicating the broad spectrum of pharmacological properties these compounds can exhibit (Patel et al., 2009).
Anticancer Activity
Research has also delved into the anticancer properties of related molecules. For example, certain derivatives have shown potent cytotoxic activity against cancer cell lines, with specific compounds inducing apoptosis and cell cycle arrest. This suggests a promising avenue for the development of new anticancer agents based on the structural framework of 4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)-N-(o-tolyl)benzamide and its derivatives (Ravichandiran et al., 2019).
Selective Detection and Imaging Applications
Additionally, these compounds have applications in selective detection and imaging, serving as chemosensors for specific ions or as imaging agents in biomedical research. A phenoxazine-based fluorescence chemosensor derivative, for instance, has demonstrated high selectivity and sensitivity for Ba2+ detection, underlining the potential of these molecules in environmental monitoring and analytical chemistry (Ravichandiran et al., 2019).
Propriétés
IUPAC Name |
4-fluoro-N-(2-methylphenyl)-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O3S/c1-18-7-5-6-10-22(18)26-24(29)19-11-12-21(25)23(17-19)32(30,31)28-15-13-27(14-16-28)20-8-3-2-4-9-20/h2-12,17H,13-16H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUENXGHAJFOZTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3-dimethylphenyl)amino]acetamide](/img/structure/B2631491.png)
![3-[(1H-indazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2631492.png)
![N-(2-methylphenyl)-2-[6-(4-methylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2631493.png)
![N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2631494.png)

![N-(2,5-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2631498.png)

![2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole](/img/structure/B2631501.png)



![4-(4-(dimethylamino)phenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2631508.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2631509.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2631510.png)